2-(4-Iodo-2-methylanilino)ethanol
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Overview
Description
2-(4-Iodo-2-methylanilino)ethanol is an organic compound that features an iodo-substituted aniline moiety attached to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic iodination of 2-methylaniline using iodine or iodides in the presence of an oxidizing agent . The resulting 4-iodo-2-methylaniline can then be reacted with ethylene oxide or a similar reagent to introduce the ethanol group .
Industrial Production Methods
Industrial production of 2-(4-Iodo-2-methylanilino)ethanol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-2-methylanilino)ethanol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
2-(4-Iodo-2-methylanilino)ethanol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-2-methylanilino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodo group can enhance the compound’s binding affinity to these targets, while the ethanol group may influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-methylanilino)ethanol
- 2-(4-Chloro-2-methylanilino)ethanol
- 2-(4-Fluoro-2-methylanilino)ethanol
Uniqueness
2-(4-Iodo-2-methylanilino)ethanol is unique due to the presence of the iodine atom, which can significantly affect its reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher electronegativity of iodine can lead to different interaction profiles with biological targets and reagents .
Properties
IUPAC Name |
2-(4-iodo-2-methylanilino)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO/c1-7-6-8(10)2-3-9(7)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFCINLNGRVNFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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